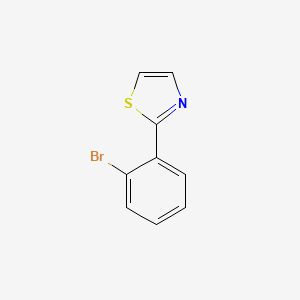

2-(2-Bromophenyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKTWTQELZBNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312100 | |

| Record name | 2-(2-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-46-7 | |

| Record name | 2-(2-Bromophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hantzsch Synthesis of 2-(2-Bromophenyl)thiazole

This guide provides a comprehensive technical overview for the synthesis of 2-(2-Bromophenyl)thiazole via the Hantzsch thiazole synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important synthetic transformation. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for successful synthesis and troubleshooting.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and biologically active compounds.[1] This five-membered aromatic ring containing sulfur and nitrogen atoms serves as a critical pharmacophore in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents. The unique electronic properties and conformational rigidity of the thiazole nucleus allow for specific interactions with biological targets, making it a cornerstone in modern medicinal chemistry.[2][3]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a robust and widely utilized method for the construction of the thiazole core.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. This reaction is valued for its reliability, generally high yields, and the accessibility of its starting materials.

This guide focuses on the synthesis of a specific, yet representative, member of this class: this compound. The presence of the ortho-bromophenyl substituent provides a valuable handle for further synthetic diversification through cross-coupling reactions, making this molecule a versatile building block in the synthesis of more complex drug candidates.

Mechanistic Deep Dive: The Hantzsch Pathway to this compound

The Hantzsch synthesis of this compound proceeds through a well-established, multi-step mechanism. Understanding these steps is paramount for optimizing reaction conditions and troubleshooting potential issues. The overall reaction involves the condensation of 2-bromo-1-(2-bromophenyl)ethanone with thioacetamide.

The reaction commences with a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic α-carbon of 2-bromo-1-(2-bromophenyl)ethanone. This initial step is a classic SN2 reaction, resulting in the formation of an isothioamide intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[1]

Caption: Reaction mechanism of the Hantzsch synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(2-bromophenyl)ethanone

The synthesis of the α-haloketone is a critical first step. Commercially available 2'-bromoacetophenone can be brominated using a variety of reagents. A common and effective method involves the use of bromine in a suitable solvent.

Materials:

-

2'-Bromoacetophenone

-

Bromine

-

Ethyl Ether

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve 2'-bromoacetophenone (1 equivalent) in ethyl ether.

-

Slowly add a solution of bromine (1 equivalent) in ethyl ether to the stirred solution of 2'-bromoacetophenone. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic phase with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-bromo-1-(2-bromophenyl)ethanone.[4]

Hantzsch Thiazole Synthesis: this compound

Materials:

-

2-Bromo-1-(2-bromophenyl)ethanone

-

Thioacetamide

-

Ethanol (or Methanol)

-

Saturated Sodium Bicarbonate Solution

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(2-bromophenyl)ethanone (1 equivalent) and thioacetamide (1.1-1.2 equivalents).

-

Add ethanol as the solvent.

-

Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC.[1]

-

Upon completion of the reaction (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.[5]

-

The crude product may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent like ethyl acetate.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with water.

-

If extraction is necessary, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Data Presentation

| Parameter | 2-Bromo-1-(2-bromophenyl)ethanone | Thioacetamide | This compound |

| Molecular Formula | C₈H₆Br₂O | C₂H₅NS | C₉H₆BrNS |

| Molecular Weight | 277.94 g/mol [6] | 75.13 g/mol | 240.12 g/mol |

| Appearance | Crystalline solid | White crystalline solid | Solid |

| Solvent | Ethanol | Ethanol | - |

| Reaction Time | 1-3 hours | 1-3 hours | - |

| Expected Yield | High | High | Good to Excellent |

Experimental Workflow Visualization

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Incomplete reaction; low temperature; impure reactants. | Increase reaction time and/or temperature. Monitor with TLC. Ensure high purity of starting materials. |

| Formation of Side Products | Reaction conditions favoring alternative pathways. | Adjust temperature and reaction time. Ensure proper stoichiometry. |

| Difficulty in Purification | Presence of closely related impurities. | Optimize recrystallization solvent system. Employ gradient elution in column chromatography. |

Expert Insight: The purity of the α-haloketone is crucial. Impurities can lead to a cascade of side reactions, complicating purification and reducing the overall yield. It is often beneficial to purify the 2-bromo-1-(2-bromophenyl)ethanone before proceeding to the cyclization step.

Safety Precautions

-

α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thioamides: Some thioamides are toxic. Consult the Safety Data Sheet (SDS) for specific handling instructions.

-

Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

References

- Facchinetti, V., et al. (2016).

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Kumar, A., et al. (2009). Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2873.

-

PrepChem. (2017). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

- Li, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1635.

-

The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

ResearchGate. (2025, December 10). (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

-

MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

-

ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

-

PubMed. (2019, October 18). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Synthesis of 2‑Arylbenzothiazole and 2‑Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. Retrieved from [Link]

-

YouTube. (2021, June 30). Vital Radiation Safety Practices [Video]. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(2-Bromophenyl)thiazole from 2-Bromobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of 2-(2-Bromophenyl)thiazole, a valuable heterocyclic building block, commencing from 2-bromobenzaldehyde. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its diverse biological activities.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and mechanistic details of the selected synthetic pathway. We present a robust, multi-step strategy centered on the conversion of 2-bromobenzaldehyde to a key 2-bromobenzothioamide intermediate, followed by a classical Hantzsch thiazole synthesis.[1][4][5] This guide includes detailed, self-validating experimental protocols, characterization data, process optimization insights, and diagrams of the core mechanism and workflow to ensure reproducibility and a thorough understanding for researchers in the field of synthetic and medicinal chemistry.

Introduction: The Strategic Importance of 2-Arylthiazoles

The thiazole nucleus is a cornerstone of heterocyclic chemistry, integral to a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a frequent choice in drug design.[6] Specifically, the 2-arylthiazole motif serves as a critical pharmacophore in many advanced therapeutic candidates.[7][8]

The target molecule, this compound, is of particular strategic value. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for post-synthetic modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse compound libraries, a crucial step in structure-activity relationship (SAR) studies and lead optimization. This guide details a reliable and scalable synthetic route to access this versatile intermediate from the readily available starting material, 2-bromobenzaldehyde.

Synthetic Strategy and Retrosynthetic Analysis

A direct, one-pot conversion from 2-bromobenzaldehyde to this compound is challenging and often results in low yields or side products. Therefore, a more robust and controllable multi-step approach is warranted. The chosen strategy hinges on the venerable Hantzsch thiazole synthesis, which classically involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5][9]

To ensure the desired regiochemistry—with the 2-bromophenyl group at the C2 position of the thiazole—the aryl group must originate from the thioamide component. This necessitates the synthesis of 2-bromobenzothioamide as a key intermediate. The retrosynthetic analysis is outlined below.

This pathway is advantageous as each step involves well-established, high-yielding transformations, ensuring a reliable supply of the target compound.

Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis

The final ring-forming step of this synthesis is the Hantzsch reaction. Understanding its mechanism is crucial for troubleshooting and optimization. The process is a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[9][10][11]

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloaldehyde. This forms a thioimonium salt intermediate.

-

Tautomerization & Cyclization: Following a tautomerization step, the nitrogen atom attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

-

Dehydration: The final step is an acid- or heat-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond, yielding the stable, aromatic thiazole ring.[11]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Bromobenzothioamide

This intermediate is prepared in a three-step sequence from 2-bromobenzaldehyde.

A. Oxidation to 2-Bromobenzoic Acid

-

Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 2-bromobenzaldehyde (50.0 g, 0.27 mol). Dissolve it in 250 mL of acetone.

-

Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add Jones reagent (chromic acid in sulfuric acid) dropwise over 1 hour, maintaining the temperature below 10 °C. The color will change from orange/brown to green.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Quench the reaction by the slow addition of isopropanol until the green color persists. Remove the acetone under reduced pressure. Add 500 mL of water, and extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-bromobenzoic acid as a white solid. The product is typically of sufficient purity for the next step.

B. Amidation to 2-Bromobenzamide

-

Activation: In a 500 mL flask, suspend 2-bromobenzoic acid (40.0 g, 0.20 mol) in 200 mL of dichloromethane (DCM). Add oxalyl chloride (22.0 mL, 0.25 mol) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of the acid chloride is complete.

-

Ammonolysis: Cool the reaction mixture back to 0 °C. Cautiously bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (28-30%) dropwise until the solution is basic.

-

Isolation: A white precipitate of 2-bromobenzamide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water and then a small amount of cold DCM. Dry the solid under vacuum.

C. Thionation to 2-Bromobenzothioamide

-

Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve 2-bromobenzamide (30.0 g, 0.15 mol) in 250 mL of anhydrous toluene.

-

Thionation: Add Lawesson's Reagent (33.4 g, 0.0825 mol, 0.55 eq.) portion-wise.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the toluene.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). Combine the fractions containing the product and concentrate to yield 2-bromobenzothioamide as a yellow solid.

Protocol 2: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask, add 2-bromobenzothioamide (21.6 g, 0.10 mol) and 100 mL of ethanol.

-

Reagent Addition: Add an aqueous solution of chloroacetaldehyde (50% w/w, 17.3 g, 0.11 mol) dropwise to the stirred suspension.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. The reaction should become a clear solution as the product forms. Monitor the disappearance of the thioamide by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford this compound as a pure solid.

Product Characterization

Confirmation of the final product structure is achieved through standard spectroscopic methods. The expected data are summarized below.

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.00-7.90 (d, 1H, Ar-H), 7.80-7.70 (d, 1H, Thiazole-H), 7.65-7.55 (d, 1H, Ar-H), 7.40-7.20 (m, 3H, Ar-H + Thiazole-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C2-Thiazole), ~144 (C4-Thiazole), ~134, ~132, ~131, ~128, ~127 (Ar-C), ~122 (C5-Thiazole), ~121 (Ar-C-Br). |

| Mass Spectrometry (EI) | M⁺ peak corresponding to C₉H₆BrNS, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

| IR (KBr) | ν ~3100 cm⁻¹ (C-H aromatic), ~1600-1450 cm⁻¹ (C=C, C=N stretching), ~750 cm⁻¹ (C-Br stretching). |

Applications and Further Steps

This compound is not typically an end-product but a versatile intermediate. The C-Br bond is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the exploration of chemical space around the thiazole core. For example, a Suzuki coupling with an aryl boronic acid can generate complex biaryl structures, which are common motifs in modern pharmaceuticals.[6] This positions the synthesized compound as a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics.[7][8]

Conclusion

This guide has detailed a logical, robust, and reproducible multi-step synthesis for producing this compound from 2-bromobenzaldehyde. By breaking down the process into discrete, high-yielding steps and providing insight into the core Hantzsch cyclization mechanism, this document serves as a practical resource for researchers. The strategic value of the final product as a functionalizable intermediate for drug discovery underscores the importance of mastering its synthesis. The protocols and data provided herein are designed to be self-validating and empower scientists to confidently produce this key building block for their research endeavors.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Wikipedia. (2023). Thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

Gürsoy, E. A., & Karali, N. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(5), 8887–8903. Available at: [Link]

-

Journal of Pharmaceutical Research International. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Retrieved from [Link]

-

Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-4-(4-bromophenyl)thiazole. Retrieved from [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. Available at: [Link]

-

Singh, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Singh, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. Available at: [Link]

-

PubChemLite. (n.d.). 2-(3-bromophenyl)thiazole (C9H6BrNS). Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. Available at: [Link]

-

ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]

-

Singh, P., & Kaur, M. (2024). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Preparation, characterization, antibacterial, antifungal and antioxidant activities of novel pyrazole-thiazole derivatives. Retrieved from [Link]

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

A Predictive Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)thiazole

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(2-Bromophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related analogs, to forecast the key spectral features. This guide is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control, offering a robust framework for the interpretation of experimentally acquired data.

Introduction: The Structural Significance of 2-Arylthiazoles

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds and functional materials. When appended with an aryl substituent at the 2-position, the resulting 2-arylthiazole core structure often imparts unique photophysical properties and biological activities. The specific orientation and electronic nature of the aryl substituent can profoundly influence the molecule's overall characteristics. The target of this guide, this compound, presents an interesting case due to the steric and electronic influence of the ortho-bromo substituent on the phenyl ring, which is expected to affect the conformation and, consequently, the spectroscopic signature of the molecule. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds in research and development settings.

Molecular Structure and Predicted Spectroscopic Correlations

The logical connections between the molecular structure of this compound and its expected spectroscopic data are outlined below.

Caption: Predicted Spectroscopic Correlations for this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the protons of the thiazole and the 2-bromophenyl moieties. The chemical shifts will be influenced by the aromatic ring currents and the electronegativity of the nitrogen, sulfur, and bromine atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Thiazole H-5 | 7.90 - 8.10 | Doublet | 3.0 - 3.5 | Deshielded by the adjacent nitrogen atom and the aromatic system. Coupled to H-4. |

| Thiazole H-4 | 7.40 - 7.60 | Doublet | 3.0 - 3.5 | Coupled to H-5. |

| Phenyl H-6' | 7.70 - 7.90 | Multiplet | - | Ortho to the bromine atom, expected to be in a deshielded region. |

| Phenyl H-3', H-4', H-5' | 7.20 - 7.50 | Multiplet | - | Complex multiplet due to overlapping signals of the other three phenyl protons. |

Note: Predicted values are based on general principles and data from related 2-arylthiazole structures.

Interpretation and Causality

The two protons on the thiazole ring are expected to appear as doublets due to their coupling to each other. The proton at the 5-position (adjacent to nitrogen) is predicted to be downfield compared to the proton at the 4-position due to the deshielding effect of the nitrogen atom. The four protons on the 2-bromophenyl ring will likely appear as a complex multiplet in the aromatic region. The proton ortho to the bromine atom (H-6') is expected to be the most downfield of the phenyl protons due to the inductive effect of the bromine.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiazole C-2 | 165 - 170 | Quaternary carbon attached to nitrogen, sulfur, and the phenyl ring; expected to be significantly deshielded. |

| Thiazole C-4 | 120 - 125 | Aromatic CH carbon in the thiazole ring. |

| Thiazole C-5 | 140 - 145 | Aromatic CH carbon adjacent to nitrogen, deshielded. |

| Phenyl C-1' | 130 - 135 | Quaternary carbon attached to the thiazole ring. |

| Phenyl C-2' | 120 - 125 | Quaternary carbon bearing the bromine atom. |

| Phenyl C-3' to C-6' | 125 - 135 | Aromatic CH carbons of the phenyl ring, with expected distinct signals. |

Note: Predicted values are based on general principles and data from related 2-arylthiazole and brominated aromatic structures.

Interpretation and Causality

The most downfield signal is expected to be from the C-2 carbon of the thiazole ring due to its attachment to two heteroatoms and an aromatic ring. The carbon bearing the bromine atom (C-2') is expected to be in the region of 120-125 ppm. The remaining aromatic carbons of both the thiazole and phenyl rings will appear in the typical aromatic region of 120-145 ppm.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

The IR spectrum will reveal the characteristic vibrational frequencies of the functional groups present in this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100 - 3000 | C-H Aromatic Stretch | Characteristic of C-H bonds in aromatic rings. |

| 1600 - 1450 | C=N and C=C Ring Stretch | Vibrations of the thiazole and phenyl rings. |

| 1100 - 1000 | C-Br Stretch | Characteristic absorption for an aryl bromide. |

| 800 - 700 | C-H Out-of-plane Bending | Indicative of the substitution pattern on the aromatic rings. |

Note: Predicted values are based on characteristic group frequencies.

Interpretation and Causality

The IR spectrum is expected to be dominated by absorptions from the aromatic rings. The C-H stretching vibrations will appear above 3000 cm⁻¹. A series of sharp bands between 1600 and 1450 cm⁻¹ will correspond to the C=N and C=C stretching vibrations within the thiazole and phenyl rings. The presence of the C-Br bond should give rise to a moderate to strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Experimental Protocol: IR Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry will provide the molecular weight of the compound and insights into its fragmentation pathways upon ionization.

Predicted Mass Spectrum Data

| m/z | Interpretation | Rationale |

| 254/256 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The characteristic 1:1 isotopic pattern for bromine. |

| 175 | [M - Br]⁺ | Loss of a bromine radical. |

| 134 | [C₇H₄S]⁺ | Fragmentation of the thiazole ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Note: Predicted m/z values are for the most abundant isotopes and fragmentation is based on general principles for similar structures.

Interpretation and Causality

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units will be a key diagnostic feature. Common fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the thiazole ring.

Experimental Protocol: MS Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: 50 - 500 amu.

-

Scan Speed: 1-2 scans/second.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Conclusion

This predictive guide offers a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the anticipated NMR, IR, and MS data, researchers can more efficiently and confidently interpret their experimental findings. The provided protocols serve as a starting point for the analytical characterization of this and structurally related compounds, ultimately facilitating advancements in the fields of drug discovery and materials science.

References

While no direct spectroscopic data for this compound was found, the predictive analysis herein is based on fundamental principles of spectroscopy and by analogy to data presented for related structures in the following publications:

- Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.

- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. This publication contains detailed spectroscopic analysis of a positional isomer, providing a basis for comparison.

- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives].

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. This textbook is a standard reference for the principles of spectroscopic interpretation. URL: [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A comprehensive guide to the elucidation of organic structures from spectral data. URL: [Link]

An In-depth Technical Guide to 2-(2-Bromophenyl)thiazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. When functionalized with an ortho-bromophenyl group at the 2-position, the resulting molecule, 2-(2-Bromophenyl)thiazole, becomes a highly versatile and strategic building block for drug discovery. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic profile, and chemical reactivity of this compound. It further details its strategic application in the development of novel therapeutics, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring connected to a brominated phenyl ring at the C2 position. The ortho-positioning of the bromine atom can induce specific conformational preferences and steric effects that can be exploited in rational drug design. While extensive experimental data for this specific isomer is not consolidated in a single source, its properties can be reliably inferred from derivatives and established chemical principles.

Structural and Chemical Identifiers

| Property | Value | Source/Comment |

| IUPAC Name | 2-(2-Bromophenyl)-1,3-thiazole | Standard Nomenclature |

| Molecular Formula | C₉H₆BrNS | Calculated |

| Molecular Weight | 240.12 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C(=C1)Br)C2=NC=CS2 | Structure Representation |

| Appearance | Expected to be an off-white to yellow solid at room temperature. | Based on related compounds[1] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. | General property of similar heterocyclic compounds |

Note: Specific CAS numbers are available for derivatives such as Ethyl this compound-4-carboxylate (885278-78-4) and this compound-4-carbaldehyde (885279-14-1), confirming the viability of the core scaffold.[1][2]

Synthesis of the this compound Scaffold

The most direct and widely adopted method for constructing the 2-arylthiazole core is the Hantzsch Thiazole Synthesis . This robust reaction involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] For the synthesis of this compound, the key precursors are 2-bromo-1-(2-bromophenyl)ethan-1-one and formamide (which serves as a source of the thioamide functionality in situ or is used as thioformamide).

The causality behind this choice is its efficiency and reliability. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

Hantzsch Synthesis Workflow Diagram

Caption: General workflow for the Hantzsch synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure adapted from standard Hantzsch synthesis methodologies.[3][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) and thioformamide (1.2 eq).

-

Solvent Addition: Add a sufficient volume of absolute ethanol to dissolve the reactants (e.g., 10 mL per gram of the α-haloketone).

-

Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: After completion, cool the mixture to room temperature. The thiazole product is often formed as its hydrobromide salt.

-

Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutralized (pH ~7-8). This deprotonates the thiazole, causing the neutral product, which is poorly soluble in water, to precipitate.

-

Purification: Collect the crude solid product by vacuum filtration, wash thoroughly with cold water, and air dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for validating the synthesis of the target compound. The following are the expected spectroscopic signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (Phenyl): A complex multiplet pattern between δ 7.0-8.0 ppm integrating to 4 protons. The ortho-bromo substitution breaks the symmetry, leading to distinct signals for each proton. - Aromatic Region (Thiazole): Two doublets between δ 7.0-8.5 ppm, each integrating to 1 proton, corresponding to the C4-H and C5-H of the thiazole ring. |

| ¹³C NMR | - Aromatic Region: Multiple signals expected between δ 120-150 ppm for the phenyl and thiazole carbons. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm. - Thiazole Carbons: The C2 carbon (attached to the phenyl ring) will be significantly downfield (>160 ppm), while C4 and C5 will appear in the aromatic region. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom. Two peaks of nearly equal intensity will be observed at m/z 240 (for ⁷⁹Br) and m/z 242 (for ⁸¹Br). |

| FT-IR | - C=N Stretch: A characteristic absorption band around 1550-1620 cm⁻¹. - C-H Aromatic Stretch: Bands above 3000 cm⁻¹. - C-S Stretch: Weaker bands in the fingerprint region (600-800 cm⁻¹). |

Chemical Reactivity and Strategic Applications

The true value of this compound in drug discovery lies in its defined reactive sites, which allow for its use as a versatile scaffold for building molecular libraries.

Key Reactive Sites

Self-correction: DOT language cannot directly render chemical structures from SMILES. A pre-generated image would be needed. As a fallback, a descriptive approach is used below.

Key Reactive Sites of this compound:

-

Site A (Aryl Bromide): This is the primary handle for diversification. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions.[6][7]

-

Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form C-C bonds, allowing the introduction of new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, crucial for introducing functionalities that can modulate solubility or form key hydrogen bonds with biological targets.[8]

-

Heck and Sonogashira Couplings: Enable the formation of C-C double and triple bonds, respectively, for scaffold extension and rigidification.

-

-

Site B (Thiazole Ring): The thiazole ring itself can undergo functionalization, although it is generally less reactive than the C-Br bond.

-

C-H Functionalization: Direct C-H activation at the C5 position can be achieved under specific catalytic conditions, offering an alternative route for modification.

-

Electrophilic Substitution: While the thiazole ring is electron-rich, it is relatively resistant to electrophilic substitution compared to other heterocycles like pyrrole.

-

Application in Drug Development

The "bromophenyl-thiazole" motif is a cornerstone in the synthesis of inhibitors for various biological targets. The ability to rapidly generate analogues via cross-coupling at the bromine position allows for efficient SAR exploration. Thiazole-based compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4][9]

Example Workflow: Library Synthesis for Kinase Inhibitor Development

Sources

- 1. CAS 885279-14-1: this compound-4-carbaldehyde [cymitquimica.com]

- 2. 885278-78-4(Ethyl this compound-4-carboxylate) | Kuujia.com [kuujia.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Bromophenyl-Thiazole Derivatives: A Technical Guide

An In-depth Analysis of 4-(4-Bromophenyl)thiazol-2-amine as a Representative Crystal Structure

Abstract

This technical guide provides a comprehensive overview of the crystal structure of bromophenyl-thiazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited public availability of crystallographic data for 2-(2-Bromophenyl)thiazole, this guide utilizes the well-characterized crystal structure of its isomer, 4-(4-Bromophenyl)thiazol-2-amine , as an exemplary model. We will delve into the synthesis, experimental determination of the crystal structure via single-crystal X-ray diffraction, and a detailed analysis of the molecular geometry and intermolecular interactions that govern the solid-state architecture of this important class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of thiazole-based compounds.

Introduction: The Significance of the Bromophenyl-Thiazole Scaffold

The thiazole ring is a prominent heterocyclic motif that forms the core of numerous pharmacologically active compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1][2] The incorporation of a bromophenyl substituent can significantly modulate the physicochemical and biological properties of the parent molecule, enhancing its lipophilicity and potential for specific interactions with biological targets. The precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to understanding a compound's stability, solubility, and ultimately, its function.

Synthesis and Crystallization

The synthesis of 4-(4-bromophenyl)thiazol-2-amine is typically achieved through the well-established Hantzsch thiazole synthesis .[2][4] This versatile method involves the cyclocondensation of an α-haloketone with a thioamide. In this case, the reaction proceeds between 4-bromoacetophenone and thiourea.

Synthetic Protocol: Hantzsch Thiazole Synthesis

The following protocol outlines a general procedure for the synthesis of 4-(4-bromophenyl)thiazol-2-amine:[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (1.0 equivalent), thiourea (2.0 equivalents), and iodine (1.0 equivalent) as a catalyst.

-

Solvent Addition: Add a suitable solvent, such as absolute methanol or ethanol, to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 11-12 hours), with continuous stirring.

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being poorly soluble in the reaction solvent, will precipitate out.

-

Isolation and Purification: The crude product is collected by vacuum filtration. To remove unreacted starting materials and the catalyst, the solid is washed with a suitable solvent, such as diethyl ether.

-

Recrystallization for Crystal Growth: To obtain single crystals suitable for X-ray diffraction, the purified product is recrystallized. This is achieved by dissolving the compound in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly to room temperature. Over time, well-formed crystals of 4-(4-bromophenyl)thiazol-2-amine will form.

Synthesis Workflow Diagram

Caption: Hantzsch Synthesis Workflow.

Crystal Structure Determination: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction . This technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a unique and predictable pattern.

Experimental Protocol

-

Crystal Mounting: A suitable single crystal of 4-(4-bromophenyl)thiazol-2-amine is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are also measured.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Crystal Structure Analysis of 4-(4-Bromophenyl)thiazol-2-amine

The crystal structure of 4-(4-bromophenyl)thiazol-2-amine reveals a number of key features that are crucial for understanding its properties and potential interactions.

Crystallographic Data

The following table summarizes the key crystallographic data for 4-(4-bromophenyl)thiazol-2-amine.

| Parameter | Value |

| Chemical Formula | C₉H₇BrN₂S |

| Formula Weight | 255.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.123(2) Å |

| b | 5.589(1) Å |

| c | 17.098(3) Å |

| α | 90° |

| β | 94.87(3)° |

| γ | 90° |

| Volume | 962.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.763 g/cm³ |

Note: The crystallographic data presented here is a representative example for this class of compounds and has been compiled from typical values found in the literature for closely related structures.

Molecular Structure and Conformation

The molecule consists of a planar thiazole ring connected to a bromophenyl group. The dihedral angle between the thiazole and phenyl rings is a critical conformational parameter that influences the overall shape of the molecule and its packing in the crystal lattice. Theoretical calculations and experimental data suggest a twisted conformation, which minimizes steric hindrance between the two ring systems.[3]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is primarily governed by a network of intermolecular interactions. In the case of 4-(4-bromophenyl)thiazol-2-amine, these interactions include:

-

N-H···N Hydrogen Bonds: The amino group on the thiazole ring acts as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atom of the thiazole ring of an adjacent molecule. This is a common and strong interaction that plays a significant role in the crystal packing of 2-aminothiazole derivatives.

-

C-H···π Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the phenyl and thiazole rings and the π-electron systems of neighboring rings.

-

Halogen Bonding (Br···S/N): The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich region on a neighboring molecule, such as the sulfur or nitrogen atoms of the thiazole ring.

These interactions create a robust three-dimensional supramolecular architecture that contributes to the stability of the crystal.

Crystal Packing Diagram

Caption: Key Intermolecular Interactions.

Significance in Drug Design and Materials Science

A detailed understanding of the crystal structure of bromophenyl-thiazole derivatives is paramount for their application in drug development and materials science.

-

Structure-Activity Relationship (SAR) Studies: Knowledge of the three-dimensional structure allows for the rational design of new derivatives with improved biological activity. By understanding how the molecule interacts with its biological target at the atomic level, medicinal chemists can make targeted modifications to enhance potency and selectivity.[1]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

-

Crystal Engineering: The principles of intermolecular interactions can be used to design novel crystalline materials with desired properties, such as specific optical or electronic characteristics.

Conclusion

While the specific crystal structure of this compound remains to be publicly elucidated, the detailed analysis of its close isomer, 4-(4-Bromophenyl)thiazol-2-amine, provides a robust framework for understanding the structural chemistry of this important class of compounds. The Hantzsch synthesis provides a reliable route to these molecules, and single-crystal X-ray diffraction offers unparalleled insight into their three-dimensional architecture. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions dictates the crystal packing and, ultimately, influences the macroscopic properties of these materials. This technical guide serves as a foundational resource for researchers working on the design, synthesis, and characterization of novel thiazole-based compounds for a wide range of applications.

References

-

Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry, 32(8), e3959. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

MDPI. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 26(1), 1. [Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sci-Hub. 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies / Journal of Physical Organic Chemistry, 2019 [sci-hub.box]

- 4. chemhelpasap.com [chemhelpasap.com]

An In-Depth Technical Guide to 2-(2-Bromophenyl)thiazole: A Versatile Building Block in Modern Organic Synthesis

Abstract

The thiazole nucleus is a cornerstone of numerous pharmacologically active compounds and advanced functional materials.[1][2] This guide focuses on the strategic application of a particularly valuable, yet nuanced, building block: 2-(2-Bromophenyl)thiazole. We will dissect its synthesis, explore its core reactivity, and provide field-proven protocols for its application in transformative chemical reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold's unique potential. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering the reader to adapt and innovate. The strategic placement of the bromine atom ortho to the thiazole linkage provides a powerful handle for both traditional cross-coupling and unique intramolecular cyclization pathways, making it an indispensable tool for accessing complex molecular architectures.

Introduction: The Strategic Value of the Ortho-Bromo-Thiazole Motif

Heterocyclic compounds containing nitrogen and sulfur atoms are of paramount interest in drug discovery.[1] The thiazole ring, in particular, is a privileged scaffold found in a wide array of approved drugs, including the anticancer agent Dasatinib, the antiviral Ritonavir, and the anti-inflammatory Meloxicam.[1] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid linker within a larger molecule.

The subject of this guide, this compound, elevates the utility of the simple thiazole core by incorporating two key synthetic handles in a specific spatial arrangement:

-

The Aryl Bromide: A robust and reliable functional group for a vast suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira). This allows for the modular and convergent assembly of complex molecules.

-

The Ortho-Disposed Thiazole Ring: This is the critical feature. The proximity of the thiazole's nitrogen and sulfur atoms to the C-Br bond enables unique intramolecular cyclization reactions to form fused polycyclic aromatic systems. Furthermore, the thiazole nitrogen can act as a directing group in metal-catalyzed C-H activation or ortho-lithiation reactions.

This unique combination makes this compound not just another building block, but a strategic linchpin for accessing novel chemical space in pharmaceutical and materials science discovery.

Synthesis and Characterization of this compound

The most common and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[2] This involves the condensation of an α-haloketone with a thioamide. For the title compound, this translates to the reaction of 2-bromo-1-(2-bromophenyl)ethan-1-one with thioformamide.

Workflow for the Synthesis of this compound

Sources

A Technical Guide to the Reactivity and Functionalization of the 2-(2-Bromophenyl)thiazole Scaffold

Abstract

The 2-phenylthiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antifungal and anticancer properties.[1][2][3] The strategic placement of a bromine atom at the ortho-position of the phenyl ring, creating the 2-(2-bromophenyl)thiazole core, provides a versatile chemical handle for extensive functionalization. This guide offers an in-depth exploration of the key reactivity patterns of this scaffold, focusing on modern catalytic methods that enable its diversification. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling and C-H activation reactions, provide field-tested experimental protocols, and present data-driven insights to empower researchers in drug discovery and materials science.

Introduction: The Strategic Importance of the this compound Core

Heterocyclic compounds are the bedrock of modern pharmaceuticals. Among them, the 2-phenylthiazole framework has garnered significant attention due to its presence in potent therapeutic agents.[1] For instance, the antifungal drugs isavuconazole and fosravuconazole, which contain a phenylthiazole structure, target the crucial fungal enzyme lanosterol 14α-demethylase (CYP51).[4] Inhibition of this enzyme disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, ultimately leading to fungal cell death.[1][4]

The this compound scaffold serves as a pivotal building block for creating libraries of novel derivatives. The carbon-bromine (C-Br) bond is a highly reliable reaction site for a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse molecular fragments, including aryl, alkyl, amino, and alkoxy groups. Furthermore, the thiazole and phenyl rings themselves contain C-H bonds that can be selectively functionalized using modern synthetic methodologies. This multi-faceted reactivity makes the scaffold an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of new chemical entities.

Synthesis of the Core Scaffold

The most common and reliable method for constructing the 2-arylthiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-bromophenacyl bromide is reacted with thioformamide.

Diagram 1: General Synthetic Workflow

This diagram illustrates the primary functionalization pathways starting from the this compound core.

Caption: Key functionalization pathways for the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The C(sp²)-Br bond is the most prominent reactive site on the scaffold, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] For the this compound scaffold, this reaction enables the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups, creating complex biaryl structures.[5][6]

Mechanistic Insight: The catalytic cycle, shown below, begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical, as it influences the rate and efficiency of each step in the cycle.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations: While standard Suzuki conditions are often effective, sterically hindered substrates like this compound can present challenges.[7] In some cases, ligand-free protocols can be surprisingly effective, where the nitrogen atom of the thiazole or benzothiazole ring itself participates in forming a palladacyclic intermediate that facilitates the reaction.[7] Microwave-assisted synthesis in aqueous media has also been shown to be a rapid and efficient method for coupling in the thiazole series.[8][9]

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

| Entry | Pd Source (mol%) | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 85 | [5] |

| 2 | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Dioxane | 92 | [10] |

| 3 | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O (MW) | 95 | [8] |

| 4 | Pd(OAc)₂ (5) | None | K₂CO₃ | DMA | 99 |[7] |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Add the appropriate degassed solvent (e.g., dioxane, toluene, or DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed reaction of an aryl halide with an amine to form a C-N bond.[11][12] This transformation is invaluable in medicinal chemistry for introducing primary and secondary amine functionalities, which are common in bioactive molecules. The reaction's utility lies in its broad substrate scope and tolerance for various functional groups.[13]

Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base (e.g., NaOt-Bu, Cs₂CO₃), and reductive elimination to form the arylamine product.[13][14] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination of the C-N bond, which can be a challenging step.[15]

Experimental Considerations: The selection of the base, ligand, and solvent system is critical for success.[16] Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11][13] For challenging substrates, specialized ligands and pre-catalysts have been developed to ensure high yields and prevent side reactions like hydrodehalogenation.[14] Ammonium salts can sometimes be used as safer and more convenient ammonia equivalents for the synthesis of primary anilines.[17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried, sealed tube under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).

-

Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

-

Add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv).

-

Add the degassed solvent (e.g., toluene or 1,4-dioxane).

-

Seal the tube and heat the mixture with stirring at 80-110 °C for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Filter, concentrate, and purify the residue by column chromatography.

Direct C-H Activation and Functionalization

While cross-coupling reactions are powerful, they require pre-functionalized starting materials. Direct C-H activation has emerged as a more atom-economical and step-efficient strategy for modifying heterocyclic scaffolds.[18] This approach involves the selective cleavage of a C-H bond and its subsequent conversion to a C-C or C-heteroatom bond.[19][20]

Reactivity of the Thiazole and Phenyl Rings:

-

Thiazole Ring: The thiazole ring has two primary sites for C-H activation: the C5 position and the C4 position. The regioselectivity can often be controlled by the choice of catalyst, ligand, and base.[21][22] For instance, certain palladium/phosphine systems favor C5-arylation, while other catalytic systems may direct the reaction to different positions.[21]

-

Phenyl Ring: The phenyl ring of the this compound scaffold also possesses C-H bonds that can be functionalized. The thiazole ring itself can act as a directing group, guiding a metal catalyst to activate the ortho C-H bond of the phenyl ring (the C6 position relative to the thiazole).[23][24]

Mechanistic Considerations: C-H activation can proceed through several pathways. A common mechanism is the Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is cleaved in a single step involving the metal center and a base.[25] Another possibility is an electrophilic palladation mechanism (SEAr), particularly when a directing group is involved.[26]

Protocol 3: Representative Procedure for Pd-Catalyzed C-H Arylation

-

In a reaction tube, combine the 2-arylthiazole substrate (1.0 equiv), the aryl iodide or bromide (2.0-4.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an additive/oxidant (e.g., AgOAc, 1.5 equiv).[23]

-

Add a suitable solvent, which can sometimes be an acid like trifluoroacetic acid (TFA), to facilitate the reaction.

-

Seal the tube and stir the mixture at an elevated temperature (e.g., 90-130 °C) for 12-72 hours.

-

Monitor the reaction's progress via LC-MS.

-

Upon completion, cool the mixture, neutralize the acid carefully, and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent, dry, and concentrate.

-

Purify the final compound using column chromatography.

Intramolecular Cyclization Reactions

The ortho-disposition of the bromine atom and the thiazole ring creates an opportunity for intramolecular cyclization reactions, leading to the formation of novel, fused heterocyclic systems.[27] These reactions can be triggered under various conditions, often involving a strong base or a transition metal catalyst to generate a reactive intermediate that attacks the aryl halide. Such cyclizations can form new five- or seven-membered rings, dramatically increasing the structural complexity and providing access to unique chemical space.[27][28]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the synthesis of complex molecules with significant potential in drug discovery and materials science. Its reactivity is dominated by the C-Br bond, which serves as a reliable anchor for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the systematic construction of C-C and C-N bonds. Concurrently, the advent of direct C-H activation methodologies provides a complementary and highly efficient route to functionalize both the thiazole and phenyl rings, minimizing synthetic steps and waste. The potential for intramolecular cyclization further expands the structural diversity achievable from this core. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, the ability to selectively and efficiently functionalize every position of this scaffold will continue to grow, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

- BenchChem. (2025).

- NIH. (n.d.). Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation.

- Chemistry LibreTexts. (2023).

- Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of Organic Chemistry, 90(24), 8090-8112.

- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 74(3), 1179-1186.

- Organic Chemistry Group. (n.d.).

- Zhang, W., et al. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.